4-[2-[[4-[2-(2,3-Dihydroindol-1-yl)-2-oxoethoxy]-3-methoxyphenyl]methylamino]ethyl]benzenesulfonamide;hydrochloride
Overview
Description
4-[2-[[4-[2-(2,3-Dihydroindol-1-yl)-2-oxoethoxy]-3-methoxyphenyl]methylamino]ethyl]benzenesulfonamide;hydrochloride is a complex organic compound that features an indole moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 4-[2-[[4-[2-(2,3-Dihydroindol-1-yl)-2-oxoethoxy]-3-methoxyphenyl]methylamino]ethyl]benzenesulfonamide;hydrochloride, typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method involves the use of phosphorous oxychloride and N,N-dimethylformamide to form the indole ring .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[2-[[4-[2-(2,3-Dihydroindol-1-yl)-2-oxoethoxy]-3-methoxyphenyl]methylamino]ethyl]benzenesulfonamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring due to the presence of electron-donating groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
4-[2-[[4-[2-(2,3-Dihydroindol-1-yl)-2-oxoethoxy]-3-methoxyphenyl]methylamino]ethyl]benzenesulfonamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral and antimicrobial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[2-[[4-[2-(2,3-Dihydroindol-1-yl)-2-oxoethoxy]-3-methoxyphenyl]methylamino]ethyl]benzenesulfonamide;hydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of cell proliferation in cancer cells, disruption of viral replication, and antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Oxindole: An oxidized form of indole with distinct biological activities.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties
Uniqueness
4-[2-[[4-[2-(2,3-Dihydroindol-1-yl)-2-oxoethoxy]-3-methoxyphenyl]methylamino]ethyl]benzenesulfonamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential therapeutic applications make it a valuable compound for further research and development .
Properties
IUPAC Name |
4-[2-[[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-3-methoxyphenyl]methylamino]ethyl]benzenesulfonamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5S.ClH/c1-33-25-16-20(17-28-14-12-19-6-9-22(10-7-19)35(27,31)32)8-11-24(25)34-18-26(30)29-15-13-21-4-2-3-5-23(21)29;/h2-11,16,28H,12-15,17-18H2,1H3,(H2,27,31,32);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFLGKUUVPFZAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)OCC(=O)N3CCC4=CC=CC=C43.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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